

In-Depth Technical Guide to Tadalafil Impurity D

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tadalafil Impurity D**, a known related substance of the active pharmaceutical ingredient (API) Tadalafil. This document details its chemical identity, nomenclature, and available analytical and synthetic data, compiled to assist in impurity profiling, analytical method development, and quality control of Tadalafil.

Nomenclature and Chemical Identity

Tadalafil Impurity D, as defined by the European Pharmacopoeia (EP), is a process-related impurity that can arise during the synthesis of Tadalafil. Accurate identification and characterization of this impurity are crucial for ensuring the quality, safety, and efficacy of the final drug product.

Table 1: Chemical Identity of Tadalafil EP Impurity D

Identifier	Value
Systematic Name	(6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1',2':1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione
CAS Number	Not Available (NA)
Molecular Formula	C22H19N3O6
Molecular Weight	421.40 g/mol



It is important to note that while the European Pharmacopoeia designates this specific structure as **Tadalafil Impurity D**, some commercial suppliers may use the same name for different molecules. Therefore, referencing the systematic name and molecular formula is critical for unambiguous identification.

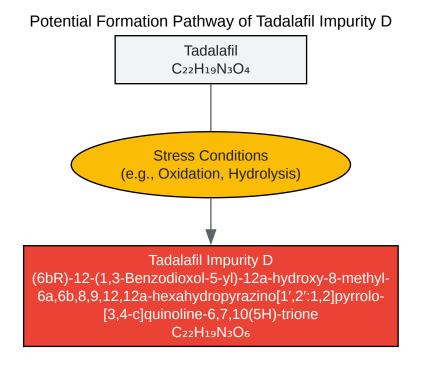
Synthesis and Formation Pathway

While a specific, detailed protocol for the direct synthesis of Tadalafil EP Impurity D is not readily available in published literature, its structure suggests a likely formation pathway related to the manufacturing process of Tadalafil. The core structure of Tadalafil is a tetracyclic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. The structure of Impurity D features an additional hydroxyl group and a trione system, indicating potential oxidation and hydrolysis reactions occurring on Tadalafil or its immediate precursors under certain process conditions.

Forced degradation studies of Tadalafil have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions[1][2][3]. It is plausible that Impurity D is a product of such degradation pathways.

Below is a logical relationship diagram illustrating the potential formation of **Tadalafil Impurity D** from Tadalafil.





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Caption: Logical pathway for the formation of **Tadalafil Impurity D**.

Analytical Characterization and Methodologies

The characterization of **Tadalafil Impurity D** relies on modern analytical techniques to confirm its structure and quantify its presence in Tadalafil samples. Reference standards for Tadalafil EP Impurity D are available from various pharmaceutical standard suppliers, who typically provide a Certificate of Analysis with data from the following techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for
elucidating the chemical structure of Impurity D and confirming the presence of key
functional groups and the overall molecular skeleton. While specific spectra for Tadalafil EP
Impurity D are not publicly available, analysis of related Tadalafil analogues suggests that the
proton signals for the aromatic and piperonyl groups would be present, along with signals



corresponding to the methyl and methylene groups of the pyrazino-pyrrolo-indole core. The presence of the hydroxyl group would introduce a characteristic proton signal.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact mass of the molecule and confirm its elemental composition. For **Tadalafil**Impurity **D**, the expected protonated molecule [M+H]⁺ would have an m/z of approximately
 422.13. Tandem MS (MS/MS) can be employed to study the fragmentation pattern, providing
 further structural confirmation.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups
 present in the molecule. The spectrum of **Tadalafil Impurity D** would be expected to show
 characteristic absorption bands for the hydroxyl (-OH), amide (N-H), and multiple carbonyl
 (C=O) groups.

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of Tadalafil and its impurities, including Impurity D.

Table 2: Representative HPLC Method Parameters for Tadalafil and Impurity Analysis

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, formic acid) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate	1.0 mL/min
Detection	UV at 220 nm or 285 nm
Column Temperature	30 °C



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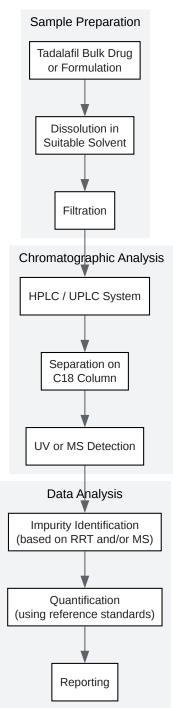


Note: These are general parameters, and specific method conditions may vary. Method development and validation are essential for accurate quantification.

A typical experimental workflow for the analysis of Tadalafil impurities is depicted below.



Analytical Workflow for Tadalafil Impurity Profiling



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Caption: General workflow for Tadalafil impurity analysis.



Conclusion

Tadalafil Impurity D is a critical quality attribute to monitor in the production of Tadalafil. A thorough understanding of its chemical identity, potential for formation, and appropriate analytical methods for its control are essential for drug development professionals. This guide provides a foundational overview to aid in these efforts, emphasizing the importance of using official pharmacopoeial standards for impurity identification and control. Further research into the specific mechanisms of its formation could lead to improved manufacturing processes with a more favorable impurity profile.

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